molecular formula C13H12N2O B5398551 (NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine

(NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine

Cat. No.: B5398551
M. Wt: 212.25 g/mol
InChI Key: WRADUEDMKDJYKA-FYWRMAATSA-N
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Description

(NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a phenyl and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine typically involves the condensation of a phenyl-substituted ketone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield nitroso compounds, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine is studied for its potential as a ligand in coordination chemistry and as an intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The aromatic rings may also participate in π-π interactions or hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)amine
  • (NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydrazine

Uniqueness

Compared to similar compounds, (NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine may exhibit unique reactivity due to the presence of the hydroxylamine group. This functional group can participate in a wider range of chemical reactions, making the compound versatile for various applications.

Properties

IUPAC Name

(NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,16H,10H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRADUEDMKDJYKA-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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